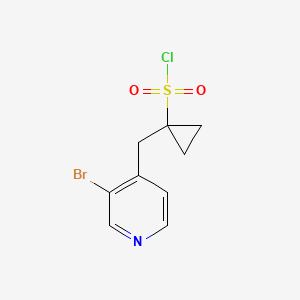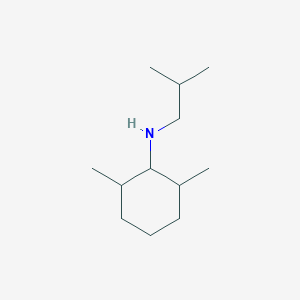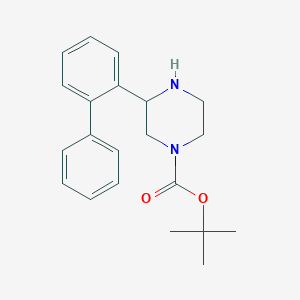
1-((3-Bromopyridin-4-yl)methyl)cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Bromopyridin-4-yl)methyl)cyclopropane-1-sulfonyl chloride is a chemical compound that features a bromopyridine moiety attached to a cyclopropane ring, which is further connected to a sulfonyl chloride group
Métodos De Preparación
The synthesis of 1-((3-Bromopyridin-4-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Cyclopropanation: Formation of the cyclopropane ring through a cyclopropanation reaction.
Sulfonylation: Introduction of the sulfonyl chloride group to the cyclopropane ring.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yields and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
1-((3-Bromopyridin-4-yl)methyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl chloride group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-((3-Bromopyridin-4-yl)methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the interactions of sulfonyl chloride groups with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-((3-Bromopyridin-4-yl)methyl)cyclopropane-1-sulfonyl chloride involves its interaction with molecular targets through its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The molecular pathways involved depend on the specific biological context and target molecules.
Comparación Con Compuestos Similares
Similar compounds to 1-((3-Bromopyridin-4-yl)methyl)cyclopropane-1-sulfonyl chloride include:
1-(3-Bromopyridin-4-yl)cyclopropane-1-carbonitrile: Features a carbonitrile group instead of a sulfonyl chloride group.
1-(3-Bromopyridin-4-yl)methylcyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group.
Propiedades
Fórmula molecular |
C9H9BrClNO2S |
|---|---|
Peso molecular |
310.60 g/mol |
Nombre IUPAC |
1-[(3-bromopyridin-4-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9BrClNO2S/c10-8-6-12-4-1-7(8)5-9(2-3-9)15(11,13)14/h1,4,6H,2-3,5H2 |
Clave InChI |
OUMGHWSWNLDLEI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC2=C(C=NC=C2)Br)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-((6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13534028.png)





